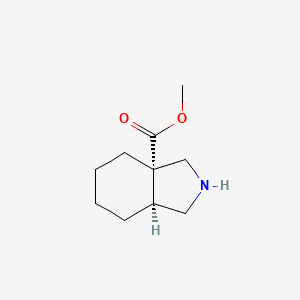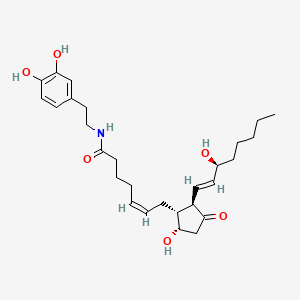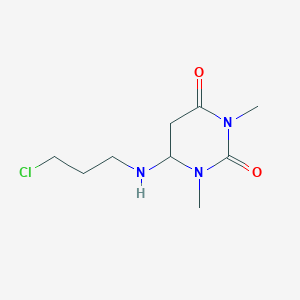
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride. This reaction is carried out under controlled conditions to achieve high yield and purity. The process is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it more environmentally friendly and suitable for industrial production .
Analyse Chemischer Reaktionen
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative
Wissenschaftliche Forschungsanwendungen
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of antihypertensive drugs like urapidil.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Vergleich Mit ähnlichen Verbindungen
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-(3-Hydroxypropylamino)-1,3-dimethyluracil: This compound is a precursor in the synthesis of 6-(3-Chloropropylamino)-1,3-dimethyluracil and lacks the chloropropyl group.
6-Chloro-1,3-dimethyluracil: This compound has a similar uracil core but differs in the substituents attached to the ring.
Urapidil: An antihypertensive drug that shares structural similarities with 6-(3-Chloropropylamino)-1,3-dimethyluracil, highlighting its potential therapeutic applications
Eigenschaften
Molekularformel |
C9H16ClN3O2 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
6-(3-chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h7,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
KVGNXCHZAKYWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)
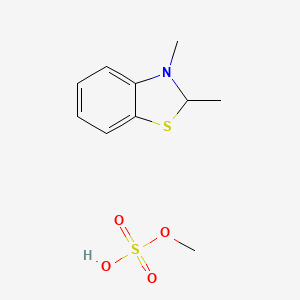

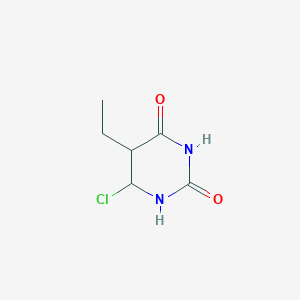

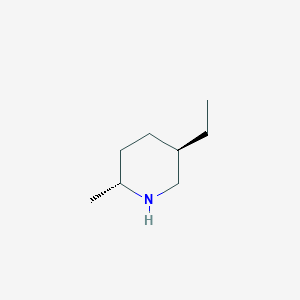
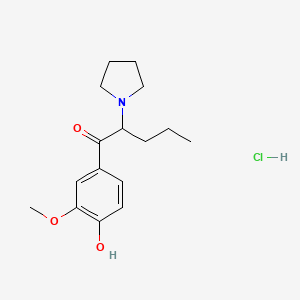
![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
